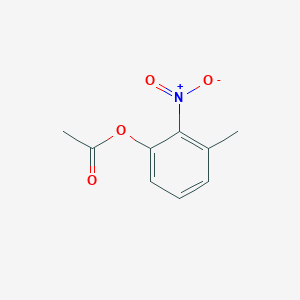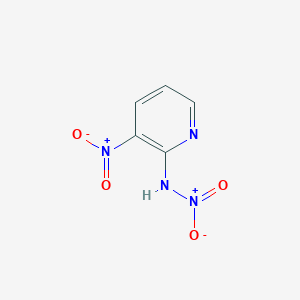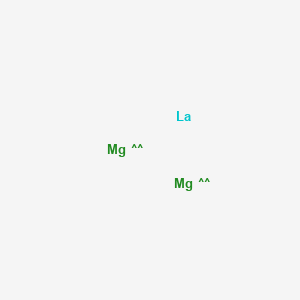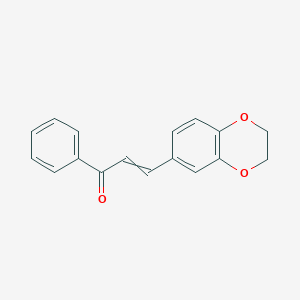
1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone is a synthetic organic compound known for its unique structure and properties It belongs to the class of ketones and is characterized by a phenanthrene backbone with a methyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 10-methyl-5,6,7,8-tetrahydrophenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The compound’s structure allows it to fit into active sites of target proteins, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its use in fragrances and as a synthetic ketone.
1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Another compound with a similar structure used in various industrial applications.
Uniqueness: 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone stands out due to its specific phenanthrene backbone, which imparts unique chemical and physical properties
Properties
CAS No. |
5472-18-4 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(10-methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone |
InChI |
InChI=1S/C17H18O/c1-11-9-14-5-3-4-6-15(14)16-8-7-13(12(2)18)10-17(11)16/h7-10H,3-6H2,1-2H3 |
InChI Key |
SCQBZCGEYWNZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2)C3=C1C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


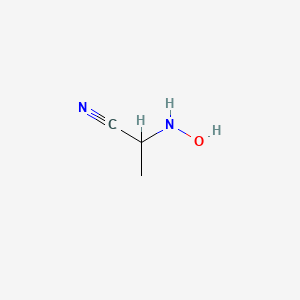
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
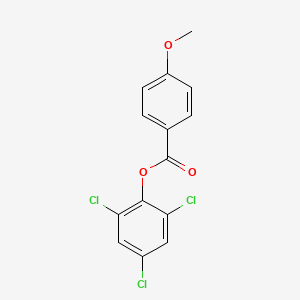

![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
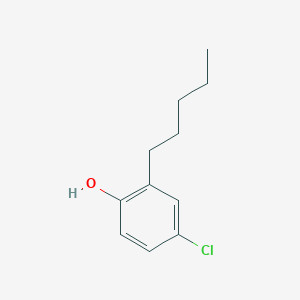
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
